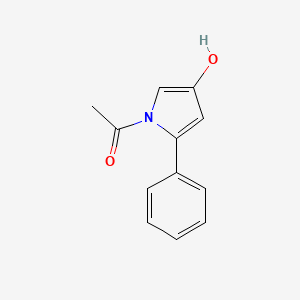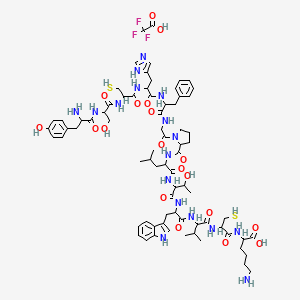
H-DL-Tyr-DL-Ser-DL-Cys-DL-His-DL-Phe-Gly-DL-Pro-DL-Leu-DL-xiThr-DL-Trp-DL-Val-DL-Cys-DL-Lys-OH.TFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It has been described as an excellent starting point for the design of compounds with erythropoietin mimetic activity and can serve as a minimal model for an EPO receptor antagonist . The molecular formula of EMP20 is C72H99N17O17S2, and it is typically stored at -20°C, protected from light and moisture .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of EMP20 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of EMP20 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product, which is crucial for its biological applications .
化学反応の分析
Types of Reactions
EMP20 can undergo various chemical reactions, including:
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in EMP20 can be substituted with other residues to modify its activity or stability.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Amino acid substitution is typically performed during the SPPS process by incorporating different protected amino acids.
Major Products Formed
The major products formed from these reactions include the oxidized form of EMP20 with disulfide bonds and various analogs with substituted amino acids .
科学的研究の応用
EMP20 has a wide range of scientific research applications, including:
作用機序
EMP20 exerts its effects by mimicking the activity of erythropoietin. It binds to the erythropoietin receptor (EPOR) on the surface of target cells, triggering a cascade of intracellular signaling pathways. This interaction leads to the activation of the JAK2-STAT5 pathway, which promotes cell proliferation and differentiation . The peptide’s ability to act as an EPO receptor antagonist makes it a valuable tool for studying erythropoiesis and developing new therapeutic agents .
類似化合物との比較
Similar Compounds
Erythropoietin (EPO): The natural hormone that EMP20 mimics.
EPO analogs: Synthetic variants of erythropoietin designed to enhance its stability and activity.
Peptide mimetics: Other peptides designed to mimic the activity of various hormones and cytokines.
Uniqueness of EMP20
EMP20 is unique due to its specific sequence and structure, which allow it to effectively mimic erythropoietin while also serving as a minimal model for an EPO receptor antagonist . This dual functionality makes it a valuable tool for both basic research and therapeutic development .
特性
分子式 |
C74H102F3N17O19S2 |
|---|---|
分子量 |
1654.8 g/mol |
IUPAC名 |
6-amino-2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C72H101N17O17S2.C2HF3O2/c1-38(2)26-50(64(97)88-60(40(5)91)71(104)83-52(29-43-31-76-48-17-10-9-16-46(43)48)65(98)87-59(39(3)4)70(103)86-56(36-108)67(100)79-49(72(105)106)18-11-12-24-73)82-69(102)57-19-13-25-89(57)58(93)33-77-62(95)51(28-41-14-7-6-8-15-41)80-63(96)53(30-44-32-75-37-78-44)81-68(101)55(35-107)85-66(99)54(34-90)84-61(94)47(74)27-42-20-22-45(92)23-21-42;3-2(4,5)1(6)7/h6-10,14-17,20-23,31-32,37-40,47,49-57,59-60,76,90-92,107-108H,11-13,18-19,24-30,33-36,73-74H2,1-5H3,(H,75,78)(H,77,95)(H,79,100)(H,80,96)(H,81,101)(H,82,102)(H,83,104)(H,84,94)(H,85,99)(H,86,103)(H,87,98)(H,88,97)(H,105,106);(H,6,7) |
InChIキー |
HPIQDNIPNOTOEJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




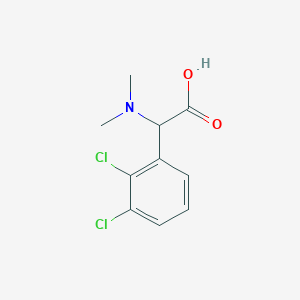
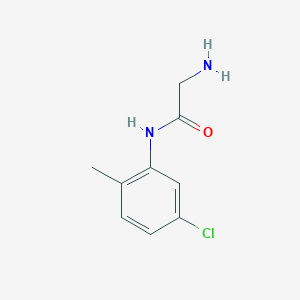

![(3aS,6aR)-1-(prop-2-en-1-yl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12113263.png)
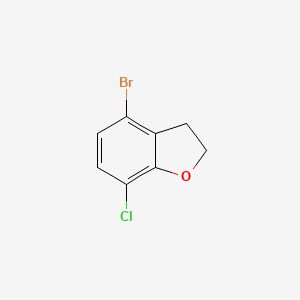
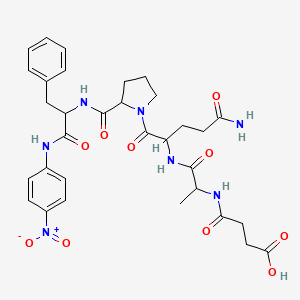
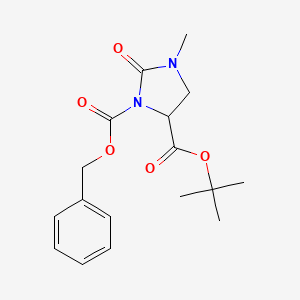
![4-Thiazolidinecarboxylic acid, 3-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12113287.png)



